molecular formula C18H12Cl2N6 B3856008 N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3856008
M. Wt: 383.2 g/mol
InChI Key: KJTNUUBAZSCXBC-NUGSKGIGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of 2,4-dichlorobenzaldehyde with 1-phenylpyrazolo[3,4-d]pyrimidin-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing or reducing agents such as potassium permanganate or sodium borohydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation or reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, the compound prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N6/c19-13-7-6-12(16(20)8-13)9-23-25-17-15-10-24-26(18(15)22-11-21-17)14-4-2-1-3-5-14/h1-11H,(H,21,22,25)/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTNUUBAZSCXBC-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NN=CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N/N=C/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
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